![molecular formula C11H20Cl2N2 B3089110 {2-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride CAS No. 1189880-37-2](/img/structure/B3089110.png)
{2-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride
Overview
Description
“{2-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride” is a chemical compound with the molecular formula C11H18N2.2ClH . It has a molecular weight of 251.19. This compound is typically in solid form and is used for research purposes.
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H18N2.2ClH/c1-12-8-10-5-4-6-11(7-10)9-13(2)3;;/h4-7,12H,8-9H2,1-3H3;2*1H . This code provides a detailed description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its exact physical and chemical properties, such as melting point, boiling point, and density, are not specified in the available resources.Scientific Research Applications
Synthesis and Analgesic Activity
- Research explored the synthesis of N, N-Dimethyl-(6-benzyl-2-cyclohexenyl)methylamine derivatives and their analgesic activities. Some derivatives showed significant pharmacological activities, indicating potential in pain management studies (Kato et al., 1984).
Metabolic Formation and Analysis
- Studies on the metabolic formation of dimethylamine and methylamine from drugs containing N,N-dimethyl or N-methyl groups reveal insights into drug metabolism and potential implications for pharmaceutical sciences (Yamada et al., 1993).
Environmental Analysis
- Research focusing on the analysis of primary and secondary aliphatic amines in wastewater and surface water after derivatization provides critical information on environmental monitoring and pollution control (Sacher et al., 1997).
Enantioselective Synthesis
- The enantioselective synthesis of metabolites of a vasopressin V2 receptor antagonist, involving compounds like dimethylamino derivatives, highlights the importance of stereochemistry in drug development and medicinal chemistry (Matsubara et al., 2000).
Photochemical and Thermal Transformations
- Investigations into the photochemical and thermal transformations of compounds related to dimethylamine shed light on chemical reaction mechanisms and potential applications in synthetic chemistry (Hoffmeister & Tarbell, 1965).
Deuterated Drug Development
- A study on the synthesis of deuterated methylamine and dimethylamine, crucial for developing deuterated drugs, highlights advancements in pharmaceutical manufacturing (Liu et al., 2020).
Stereochemistry and Isotope Effects
- Research on the stereochemistry of β-deuterium isotope effects on amine basicity provides insights into the molecular interactions and reaction dynamics in organic chemistry (Perrin et al., 2005).
Antimicrobial Activity
- Novel synthesized compounds, including dimethylamino derivatives, were tested for their antimicrobial activity, contributing to the search for new antibacterial and antifungal agents (Ghorab et al., 2017).
Safety and Hazards
properties
IUPAC Name |
1-[2-[(dimethylamino)methyl]phenyl]-N-methylmethanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2.2ClH/c1-12-8-10-6-4-5-7-11(10)9-13(2)3;;/h4-7,12H,8-9H2,1-3H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGFCSIAUCPZBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC=C1CN(C)C.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{2-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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